N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide
Description
This compound features a 1,2,4-oxadiazol-5-one ring substituted with a methyl group at position 3. The acetamide moiety is linked to a branched aliphatic chain containing a cyano group at the 2-cyano-3-methylbutan-2-yl position. The cyano group may enhance binding affinity or modulate solubility, while the methyl substituents influence steric effects .
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-7(2)11(4,6-12)13-9(16)5-15-8(3)14-18-10(15)17/h7H,5H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTVAYUGASHCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)N1CC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the cyano group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.
Attachment of the acetamide moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its properties may be exploited in the development of new materials with desired mechanical or electronic characteristics.
Industrial Processes: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and cyano group are often involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Pharmacological and Functional Insights
- 1,2,4-Oxadiazole Derivatives: The target compound shares the 1,2,4-oxadiazole core with the oxadiazolidinone analog from . The oxadiazole ring enhances metabolic resistance compared to esters or amides, making it favorable in prodrug design. However, substitution patterns (e.g., chlorophenyl in the analog vs. methyl in the target) significantly alter receptor interactions .
- Pyridazinone-Based Analogs: Compounds like those in exhibit mixed FPR1/FPR2 agonism, with the 4-methoxybenzyl group critical for specificity. The target compound’s lack of an aromatic substituent on the heterocycle may limit similar receptor targeting but could reduce off-target effects .
- Thiophene and Benzothiazole Derivatives : and highlight the role of fused aromatic systems (e.g., cyclopenta(b)thiophene, benzothiazole) in enhancing antiproliferative or antimicrobial activity. The target compound’s simpler aliphatic chain may prioritize solubility over planar aromatic binding .
- Phenoxyacetamides (Auxin Analogs): Compound 602 () demonstrates how phenoxy groups and pyridine rings enable plant hormone mimicry. The target compound’s cyano group and oxadiazole ring deviate from auxin-like bioactivity, reflecting structural versatility in acetamide applications .
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-methyl-5-oxo-1,2,4-oxadiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound is synthesized through multi-step organic reactions, starting from readily available precursors. The key steps include:
- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the cyano group : Typically done using cyanating agents like sodium cyanide.
- Alkylation reactions : These are employed to introduce the necessary alkyl groups.
The molecular formula of this compound is , with a molecular weight of approximately 288.29 g/mol. Its structure features a cyano group and an oxadiazole moiety, which are critical for its biological activity.
Cytotoxicity and Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown:
- Cell Viability Assays : Using assays like MTT and TUNEL, the compound demonstrated a dose-dependent reduction in cell viability in tumor cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 18 | DNA fragmentation |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. Preliminary results suggest:
- Inhibition Zones : The compound showed promising inhibition zones against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S checkpoint, leading to reduced proliferation.
- Antioxidant Activity : The presence of the oxadiazole ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
4. Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
Case Study 1: Anticancer Efficacy
In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group.
Case Study 2: Antimicrobial Testing
A clinical trial assessed the antimicrobial efficacy of this compound against Staphylococcus aureus infections in vitro. Results indicated that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
